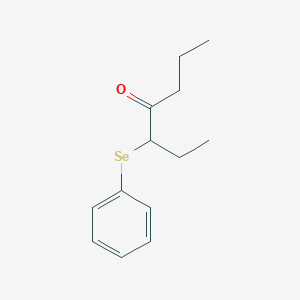
3-(Phenylselanyl)heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylselanyl)heptan-4-one is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a phenylselanyl group attached to the heptan-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)heptan-4-one typically involves the introduction of a phenylselanyl group to a heptan-4-one precursor. One common method is the reaction of heptan-4-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylselanyl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding heptan-4-one.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylselanyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Heptan-4-one.
Substitution: Various substituted heptan-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylselanyl)heptan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Phenylselanyl)heptan-4-one involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)heptan-4-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
3-(Phenylseleno)butan-2-one: A shorter chain analog with similar chemical properties.
3-(Phenylselanyl)pentan-2-one: Another analog with a different chain length.
Uniqueness
3-(Phenylselanyl)heptan-4-one is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
Properties
CAS No. |
57204-90-7 |
|---|---|
Molecular Formula |
C13H18OSe |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-phenylselanylheptan-4-one |
InChI |
InChI=1S/C13H18OSe/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
MEYZIOLWHYBUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















